molecular formula C9H8N4OS B2871343 (E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide CAS No. 865660-23-7

(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Cat. No.: B2871343
CAS No.: 865660-23-7
M. Wt: 220.25
InChI Key: JZZSNYBBDYSJRZ-UHFFFAOYSA-N
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Description

(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is a synthetic small molecule characterized by a pyrimidine core substituted with a thiophene moiety at the 4-position and an N'-hydroxymethanimidamide group at the 2-position. The (E)-configuration of the imine bond and the tautomeric equilibrium of the N'-hydroxymethanimidamide group (e.g., 4c-1 vs. 4c-2) are critical to its bioactivity, as demonstrated in related analogs .

Properties

IUPAC Name

N-hydroxy-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c14-12-6-11-9-10-4-3-7(13-9)8-2-1-5-15-8/h1-6,14H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZSNYBBDYSJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NC(=NC=C2)/N=C/NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between (E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide and its analogs:

Compound Core Structure Substituents Key Findings Reference
(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide Pyrimidine - 4-Thiophen-2-yl
- 2-N'-hydroxymethanimidamide
Hypothesized to inhibit MetAPs; thiophene may enhance solubility but reduce steric bulk compared to naphtho derivatives. N/A (Target)
4c (N'-hydroxy-N-(naphthothiazolyl)methanimidamide) Naphthothiazole - 8-Methoxy-naphthothiazole
- 2-N'-hydroxymethanimidamide
IC₅₀ values: 1.2 µM (MtMetAP1a), 0.7 µM (MtMetAP1c). Poor MIC (18.5 µg/mL) due to permeability/efflux issues.
4k (Benzoxepine derivative) Benzoxepine-thiazole - Benzoxepine-fused A-ring
- 2-N'-hydroxymethanimidamide
Most potent analog: IC₅₀ = 0.2 µM (both MtMetAPs). MIC remained suboptimal.
4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide Pyrimidine - 4-Thiophen-2-yl
- 2-Benzamide
Lacks hydroxamic acid; no MetAP inhibition reported. Used in unrelated studies.
N'-Hydroxy-2-(2-thienyl)ethanimidamide Ethanimidamide - Thiophen-2-yl
- N'-hydroxyethanimidamide
Simpler backbone; unstudied for MetAP inhibition but used as a synthetic intermediate.

Key Research Findings

Pharmacophore Requirement: The N'-hydroxymethanimidamide group is indispensable for MetAP inhibition.

Tautomerism and Stability : The (E)-configuration and tautomeric form (e.g., 4c-2 in acetone) stabilize the inhibitor-enzyme interaction. However, stability in bacterial cultures remains a challenge .

Substituent Effects: Aromatic Rings: Bulky substituents (e.g., naphthothiazole in 4c) enhance enzyme binding but reduce cellular permeability. Thiophene substitution (as in the target compound) may improve solubility but requires optimization for target engagement .

MIC Challenges : Despite potent enzyme inhibition, analogs like 4c and 4k showed poor MICs against M. tuberculosis due to efflux mechanisms or poor membrane penetration .

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